molecular formula C13H19NS B13314480 N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline

N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline

Cat. No.: B13314480
M. Wt: 221.36 g/mol
InChI Key: XDGOOAQASORDTG-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline is an aniline derivative featuring a methylsulfanyl group (-SMe) at the 3-position of the benzene ring and a hex-5-en-2-yl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₉NS, with a molecular weight of 221.36 g/mol . The hex-5-en-2-yl group introduces unsaturation (a double bond at the 5-position of the hexyl chain), which may influence reactivity, solubility, and conformational flexibility compared to saturated analogs.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-hex-5-en-2-yl-3-methylsulfanylaniline

InChI

InChI=1S/C13H19NS/c1-4-5-7-11(2)14-12-8-6-9-13(10-12)15-3/h4,6,8-11,14H,1,5,7H2,2-3H3

InChI Key

XDGOOAQASORDTG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CC(=CC=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as aniline, hex-5-en-2-yl bromide, and methylthiol.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 25°C.

    Procedure: Aniline is first reacted with hex-5-en-2-yl bromide in the presence of a base such as potassium carbonate to form N-(Hex-5-en-2-yl)aniline. This intermediate is then treated with methylthiol in the presence of a catalyst such as palladium on carbon to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and consistent product quality.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature: 0°C to 25°C.

    Reduction: Lithium aluminum hydride; reaction temperature: -78°C to 0°C.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation; reaction temperature: 0°C to 25°C.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amine.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways depend on the specific application and context. For example, in biological systems, it may modulate signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural Analog Overview

The following compounds share the 3-(methylsulfanyl)aniline core but differ in the substituent on the nitrogen atom or the position of the methylsulfanyl group:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position (SMe) Nitrogen Substituent Key Features
N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline 1564789-94-1 C₁₃H₁₉NS 221.36 3-position Hex-5-en-2-yl (unsaturated) Unsaturated side chain
N-(2-Methylpropyl)-3-(methylsulfanyl)aniline 1019536-57-2 C₁₁H₁₇NS 195.32 3-position 2-Methylpropyl (branched) Branched alkyl chain
3-(Methylsulfanyl)-N-(pentan-3-yl)aniline 1019484-76-4 C₁₂H₁₉NS 209.35 3-position Pentan-3-yl (linear) Linear alkyl chain
N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline 1564789-94-1 C₁₃H₁₉NS 221.36 2-position Hex-5-en-2-yl SMe at 2-position

Key Differences and Implications

The 2-position isomer may exhibit stronger steric hindrance near the amine group, affecting reactivity in coupling or substitution reactions.

2-Methylpropyl (branched): The branched chain () may enhance lipid solubility compared to linear chains, influencing bioavailability in pharmaceutical applications .

Molecular Weight and Physicochemical Properties

  • The target compound (221.36 g/mol) and its 2-position isomer share identical molecular weights but differ in substituent placement. In contrast, the branched N-(2-methylpropyl) analog is lighter (195.32 g/mol), which may correlate with higher volatility or lower melting points .

Biological Activity

N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a hexenyl side chain and a methylsulfanyl group, positions it as a candidate for further investigation in therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

N Hex 5 en 2 yl 3 methylsulfanyl aniline\text{N Hex 5 en 2 yl 3 methylsulfanyl aniline}

Antimicrobial Activity

The compound has been shown to possess a broad spectrum of antimicrobial activity. A comparative analysis with structurally similar compounds reveals that slight modifications in the structure can lead to significant differences in biological efficacy. The following table summarizes the biological activities of related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundSimilar side chain; different position of methylsulfanylAntimicrobialPotentially broader spectrum due to structural variation
4-Methyl-N-(hex-5-en-1-yl)anilineLacks sulfur; different alkyl chainLimited antimicrobialFocused on dye synthesis
3-Methyl-N-(hex-4-en-1-yl)anilineDifferent double bond positionModerate cytotoxicityInvestigated for cancer therapy

This table illustrates how minor structural variations can influence the biological activity of these compounds, suggesting that this compound may have unique therapeutic potentials.

Study 1: Antimicrobial Efficacy

A study published in the Chemical and Pharmaceutical Bulletin evaluated the antimicrobial properties of various aniline derivatives, including this compound. The results indicated that this compound demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Potential

Research focusing on the anticancer properties of similar compounds has shown promising results. For instance, derivatives with methylsulfanyl groups have been linked to enhanced antiproliferative effects in various cancer cell lines. Although specific studies on this compound are sparse, its structural analogs have been associated with mechanisms that induce apoptosis in cancer cells .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of the methylsulfanyl group may contribute to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation.

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